molecular formula C10H10O3 B1590399 Chroman-8-carboxylic acid CAS No. 31457-16-6

Chroman-8-carboxylic acid

Cat. No.: B1590399
CAS No.: 31457-16-6
M. Wt: 178.18 g/mol
InChI Key: LOFOWPRKKPHPDW-UHFFFAOYSA-N
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Description

Chroman-8-carboxylic acid is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmaceutical Applications

Chroman-8-carboxylic acid and its derivatives, such as chroman-2-carboxylates, have significant applications in the synthesis of various bioactive compounds. These compounds are utilized as building blocks in the synthesis of repinotan, fidarestat, and nebivolol, highlighting their importance in pharmaceutical development (Kim et al., 2015). Moreover, optically active chromans derived from this compound precursors are synthesized for use in chroman-derived pharmaceutical agents (Zhang et al., 2004).

Inhibition of Nuclear Factor-KappaB (NF-κB) Activation

This compound derivatives have been studied for their inhibitory effects on NF-κB activation in macrophage cells. This research suggests potential therapeutic applications for conditions involving NF-κB, such as inflammation and cancer (Kwak et al., 2008).

Photodimerization in Coumarin Derivatives

Studies on coumarin derivatives, including this compound, have led to the discovery of new types of photodimerization reactions. This research has implications for photochemistry and the development of new materials (Kawata et al., 2002).

Antioxidant Properties and Electron Scavenging

Chromone derivatives, closely related to this compound, have been studied for their electron scavenging abilities, suggesting potential applications as antioxidants in various fields (Machado et al., 2011).

Catalytic Synthesis of Chroman Derivatives

Silver-catalyzed decarboxylative radical cyclization methods have been developed to synthesize chroman derivatives from this compound, which is crucial for the practical synthesis of these compounds (Hu et al., 2018).

Inhibition of Mammalian Alkaline Phosphatases

Research on chroman derivatives, including this compound, has demonstrated their ability to inhibit mammalian alkaline phosphatases, suggesting potential applications in medical research (Miliutina et al., 2016).

Discovery in Fungal Constituents

Studies have identified chroman derivatives, including this compound, in fungus Monascus sp. This discovery expands the understanding of natural compounds found in fungi and their potential applications (Cheng et al., 2011).

Anti-HBV Activities

Chroman derivatives have been investigated for their anti-HBV (Hepatitis B Virus) activities, indicating their potential use in antiviral therapies (Sun et al., 2012).

Mechanism of Action

Target of Action

It’s known that carboxylic acid reductases (cars) catalyze the reduction of a broad range of carboxylic acids into aldehydes . These aldehydes can serve as common biosynthetic precursors to many industrial chemicals .

Mode of Action

The mode of action of Chroman-8-carboxylic acid involves two independent decarboxylation processes . The first one initiates the cycle and the second completes the process . Key parameters for the success of this transformation include visible light, a photoredox catalyst, a base, an anhydrous solvent, and an inert atmosphere .

Biochemical Pathways

This compound is involved in the synthesis of chromans . The synthesis involves a series of reactions, including Heck coupling of readily accessible allylic alcohols and 2-iodophenols, followed by reduction and Mitsunobu cyclization . A bifunctional aminoboronic acid facilitates intramolecular aza- and oxa-Michael reactions of α,β-unsaturated carboxylic acids .

Pharmacokinetics

It’s known that optically pure 6-fluoro-chroman-2-carboxylic acids (fccas), with (s) and ®-configurations, are pivotal chiral building blocks in the pharmaceutical industry .

Result of Action

The result of the action of this compound is the production of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones . These compounds are important structural motifs present in various natural products .

Action Environment

The action environment of this compound includes an aqueous–toluene biphasic system . This system allows for the sequential resolution of the compound with immobilized cells . Only the aqueous phase needs to be replaced to sequentially change the immobilized cells and recover optically pure compounds in turn, while the organic phase is retained .

Properties

IUPAC Name

3,4-dihydro-2H-chromene-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5H,2,4,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFOWPRKKPHPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)C(=O)O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60507363
Record name 3,4-Dihydro-2H-1-benzopyran-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31457-16-6
Record name 3,4-Dihydro-2H-1-benzopyran-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The synthesis of chroman-5-carboxylic acid derivatives started with the alkylation of 3-hydroxy-benzoic acid methyl ester (49; commercially available) with propargyl bromide in the presence of K2CO3 to give phenylether (50) which was cyclised to the chromen derivative (51) by heating to reflux in N,N-diethylaniline. The carboxylic ester was saponified by treatment of (51) with NaOH in MeOH and water and the obtained chromen derivative (52) was hydrogenated to give the desired acid (53). The corresponding chroman-8-carboxylic acid derivatives were synthesized by reduction of 4-chromanone (54; commercially available) with zinc in acetic acid and subsequent ortho-metalation of the intermediate chroman derivative (55) with n-BuLi and trapping with carbon dioxide to give the desired acid (56).
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Synthesis routes and methods II

Procedure details

At RT a solution of chroman (17.7 mmol) in ether (15 mL) is added over 10 min to a solution of n-BuLi (19.5 mmol) in a mixture of hexane (12.2 mL) and ether (15 mL). The mixture is stirred at reflux for 150 min, allowed to reach RT and poured into a mixture of dry ice and ether. Ice water is added and the layers are separated. The aq. layer is made acidic and extracted with a mixture of ether and EtOAc. The combined organic layers are washed with water, dried over Na2SO4 and concentrated in vacuo to give a crude product which is purified by CC (heptane/EtOAc 9/1 to EtOAc). LC-MS: tR=0.76 min; [M+CH3CN+H]+=220.1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the source and potential biological activity of Chroman-8-carboxylic acid?

A1: this compound is a novel compound isolated from the bark of the Ximenia americana plant. [] This plant is traditionally used in folk medicine for various ailments. While the specific biological activity of this compound itself wasn't detailed in the provided abstracts, the ethanolic extract of Ximenia americana bark, from which the compound was isolated, displayed significant activity against Staphylococcus aeruginos. [, ] This suggests that this compound might contribute to the antibacterial properties observed in the plant extract, but further research is needed to confirm this.

Q2: Are there any related compounds that could provide insights into potential structure-activity relationships?

A3: Although not explicitly stated for this compound, the research mentions the isolation of Ergosta-4,6,8,22-tetraen-3-one, a known steroid, from the same plant extract. [, ] This steroid was found to exhibit toxicity towards zebrafish larvae. While structurally different from this compound, the presence of a bioactive steroid in Ximenia americana bark opens avenues for investigating potential structure-activity relationships among different classes of compounds within this plant and their potential synergistic effects.

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